
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20N2O6S and its molecular weight is 464.49. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
4-Hydroxyquinolones and their derivatives, including compounds with sulfonyl and carboxamide groups, have been synthesized through various chemical reactions. For instance, compounds closely related to the queried molecule have been synthesized to explore their structural configurations and chemical properties, highlighting the versatility of 4-hydroxyquinolines in organic synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Effects
Compounds with a structure similar to 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide have shown potential pharmacological effects, such as inhibitory activities against enzymes like human carbonic anhydrase I and II, and acetylcholinesterase, suggesting their use in novel drug design due to their wide range of bioactivities (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Antimicrobial and Antifungal Activities
Some derivatives of 4-hydroxyquinolines have been assessed for their antimicrobial and antifungal activities, providing insights into their potential applications in developing new antimicrobial agents. The structure-activity relationships of these compounds are crucial for understanding their mechanism of action against various pathogens (Desai, Dodiya, & Shihora, 2011).
Anticancer Research
Certain quinoline derivatives containing sulfonyl and carboxamide moieties have been synthesized and evaluated for their cytotoxic activities against different human cancer cell lines. These compounds have shown potent cytotoxic activity and induced apoptosis in cancer cells, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Advanced Materials and Applications
Quinoline derivatives have also found applications in materials science, such as in the synthesis of polymers and dyes for specific industrial applications. For instance, their incorporation into polymers has been explored for fuel cell applications, highlighting the broad utility of these compounds beyond pharmaceuticals (Li, Cui, Zhao, Wu, Fu, Yang, Shao, Zhang, Na, & Xing, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with p-toluidine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid", "p-toluidine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-(4-methoxyphenylsulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxylic acid and p-toluidine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
892740-68-0 |
Nom du produit |
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide |
Formule moléculaire |
C24H20N2O6S |
Poids moléculaire |
464.49 |
Nom IUPAC |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
Clé InChI |
MBONVBUHFSSBED-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



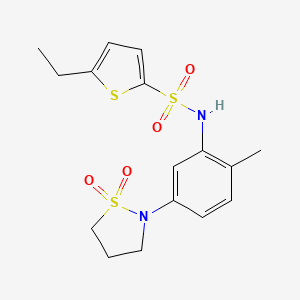
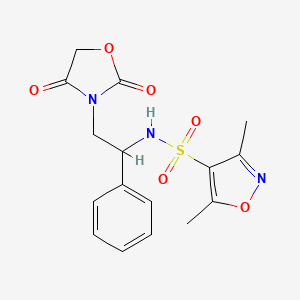

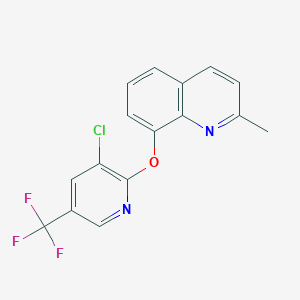
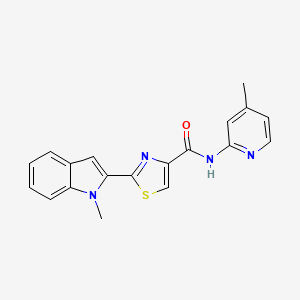
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
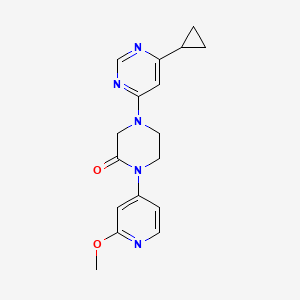
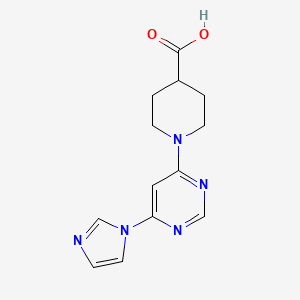
![Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2778321.png)
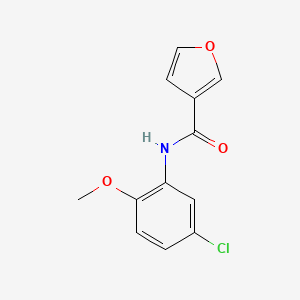

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)